![molecular formula C14H19NO3 B14589803 Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- CAS No. 61564-10-1](/img/structure/B14589803.png)
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- is an organic compound with the molecular formula C14H19NO4 It is a derivative of acetamide and is characterized by the presence of an acetyloxy group attached to a propyl chain, which is further connected to a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- typically involves the acetylation of the corresponding amine precursor. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine to neutralize the generated acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and as a plasticizer in various industrial applications.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in further biochemical reactions. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar acetyloxy group but differs in the position and nature of the substituents on the phenyl ring.
N,N-Dimethylacetamide (DMA): A widely used solvent, DMA lacks the acetyloxy group and has different chemical properties.
Uniqueness
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61564-10-1 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
1-(2-acetamido-4-methylphenyl)propan-2-yl acetate |
InChI |
InChI=1S/C14H19NO3/c1-9-5-6-13(8-10(2)18-12(4)17)14(7-9)15-11(3)16/h5-7,10H,8H2,1-4H3,(H,15,16) |
Clé InChI |
YJJGXBFCMNCRPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC(C)OC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


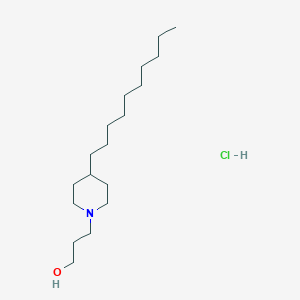
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
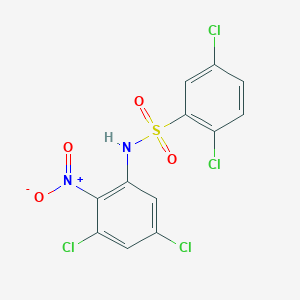
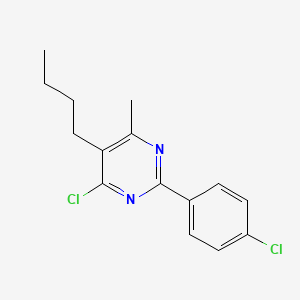

propanedioate](/img/structure/B14589763.png)
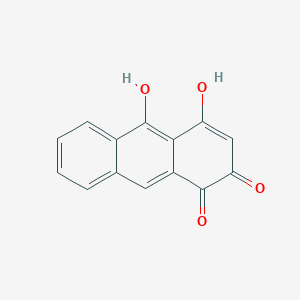
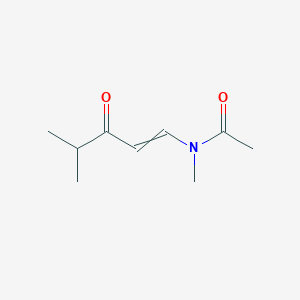
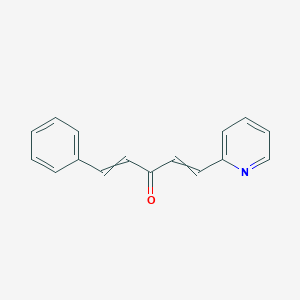
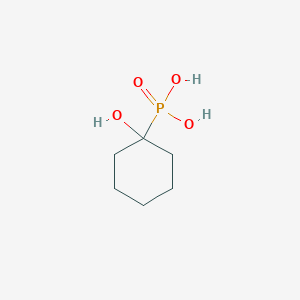
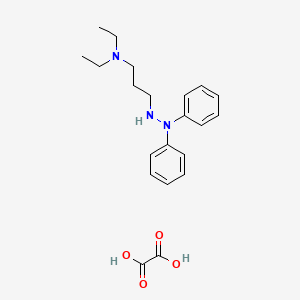
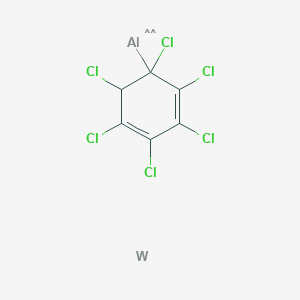

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
